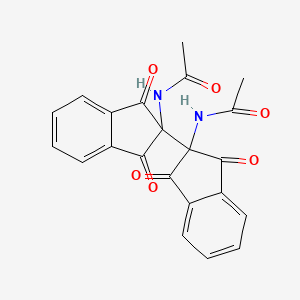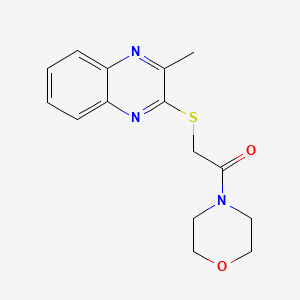![molecular formula C18H12N4O3 B3859027 N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B3859027.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine
Overview
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine is a complex organic compound that features both benzimidazole and nitrofuran moieties. Benzimidazole is a heterocyclic aromatic organic compound, while nitrofuran is a class of compounds containing a nitro group attached to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine typically involves the condensation of 2-(1H-benzimidazol-2-yl)aniline with 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine involves its interaction with various molecular targets. The benzimidazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in target cells. These combined effects contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole ring.
Nitrofuran derivatives: Compounds like nitrofurantoin and furazolidone, which contain the nitrofuran moiety.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine is unique due to the combination of both benzimidazole and nitrofuran moieties in a single molecule
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)17-10-9-12(25-17)11-19-14-6-2-1-5-13(14)18-20-15-7-3-4-8-16(15)21-18/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLXFXIKBGIJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B3858953.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea](/img/structure/B3858955.png)
![(3-endo)-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3858959.png)
![3'-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3858963.png)
![2-[1-isopropyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B3858974.png)
![N-(4-chloro-2-fluorophenyl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide](/img/structure/B3858982.png)
![N-cyclopropyl-5-oxo-N-[(E)-3-phenylprop-2-enyl]pyrrolidine-3-carboxamide](/img/structure/B3859001.png)
![3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide](/img/structure/B3859011.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B3859013.png)
![6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3859020.png)

![5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B3859048.png)
![3,3'-(1,4-phenylene)bis[1-(4-methoxyphenyl)-2-propen-1-one]](/img/structure/B3859051.png)

